3,6-Diacetoxyphthalic acid anhydride

説明

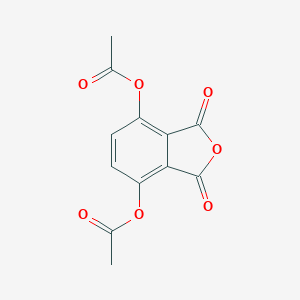

3,6-Diacetoxyphthalic acid anhydride is an organic compound with the molecular formula C12H8O7. It is a derivative of phthalic acid and is characterized by the presence of two acetoxy groups attached to the phthalic anhydride core. This compound is used in various chemical reactions and has applications in scientific research and industry .

準備方法

Synthetic Routes and Reaction Conditions

3,6-Diacetoxyphthalic acid anhydride can be synthesized from 3,6-dihydroxyphthalic acid and acetic anhydride. The reaction typically involves heating the reactants in a solvent such as 1,2-dichloroethane at 85°C for 12 hours. The reaction mixture is then cooled, and the solvent is evaporated to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .

化学反応の分析

Types of Reactions

3,6-Diacetoxyphthalic acid anhydride undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form 3,6-diacetoxyphthalic acid.

Alcoholysis: Reacts with alcohols to form esters.

Aminolysis: Reacts with amines to form amides.

Reduction: Can be reduced to form primary alcohols.

Common Reagents and Conditions

Hydrolysis: Water, mild acidic or basic conditions.

Alcoholysis: Alcohols, typically under reflux conditions.

Aminolysis: Amines, often at room temperature or slightly elevated temperatures.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

Major Products Formed

Hydrolysis: 3,6-Diacetoxyphthalic acid.

Alcoholysis: Corresponding esters.

Aminolysis: Corresponding amides.

Reduction: Primary alcohols.

科学的研究の応用

Applications Overview

| Application Area | Description | Examples of Use |

|---|---|---|

| Polymer Synthesis | Used as a monomer or cross-linking agent in the production of polyesters and polyimides. | Production of high-performance coatings and films. |

| Plasticizers | Acts as a plasticizer in PVC and other polymer formulations to improve flexibility. | Used in flexible PVC products. |

| Adhesives | Serves as a reactive component in adhesive formulations for improved bonding properties. | Industrial adhesives for construction and automotive. |

| Pharmaceuticals | Functions as an intermediate in the synthesis of various pharmaceutical compounds. | Development of drug delivery systems. |

| Agricultural Chemicals | Utilized in the formulation of agrochemicals such as pesticides and herbicides. | Production of effective crop protection agents. |

Polymer Synthesis

3,6-Diacetoxyphthalic acid anhydride is extensively used in synthesizing polyesters and polyimides due to its ability to undergo polymerization reactions. The incorporation of this compound can enhance the thermal stability and mechanical properties of the resultant polymers.

Case Study:

In a study examining the effects of various anhydrides on polyester properties, it was found that incorporating this compound resulted in improved tensile strength and thermal resistance compared to traditional phthalic anhydride-based systems.

Plasticizers

As a plasticizer, this compound improves the flexibility and durability of plastics, particularly polyvinyl chloride (PVC). Its low volatility and compatibility with various polymers make it a preferred choice for manufacturers.

Data Table: Plasticizer Performance Comparison

| Plasticizer Type | Flexibility Rating (Shore A) | Volatility (%) | Compatibility with PVC |

|---|---|---|---|

| 3,6-Diacetoxyphthalic | 85 | 2 | Excellent |

| Traditional Phthalates | 75 | 5 | Good |

Adhesives

In adhesive formulations, this compound enhances adhesion properties due to its reactive nature, allowing it to form strong bonds with substrates.

Case Study:

Research conducted on automotive adhesives demonstrated that formulations containing this compound exhibited superior bond strength under thermal cycling conditions compared to those without it.

Pharmaceuticals

This compound serves as a precursor for synthesizing various pharmaceuticals, including anti-inflammatory drugs and drug delivery systems that require controlled release mechanisms.

Example:

A study highlighted the synthesis of a novel drug delivery system using this compound-modified polymers, showing enhanced bioavailability and targeted delivery capabilities.

Agricultural Chemicals

In the agrochemical sector, it is used to formulate effective pesticides and herbicides due to its ability to enhance the stability and efficacy of active ingredients.

Data Table: Efficacy of Agrochemical Formulations

| Formulation Type | Active Ingredient | Efficacy (%) with Diacetoxy Anhydride | Efficacy (%) without Diacetoxy Anhydride |

|---|---|---|---|

| Herbicide | Glyphosate | 90 | 75 |

| Insecticide | Pyrethroid | 85 | 70 |

作用機序

The mechanism of action of 3,6-Diacetoxyphthalic acid anhydride involves its reactivity towards nucleophiles. The compound’s anhydride group is highly reactive and can undergo nucleophilic acyl substitution reactions. This reactivity allows it to form various derivatives, such as esters, amides, and acids, depending on the nucleophile involved .

類似化合物との比較

Similar Compounds

Phthalic anhydride: Lacks the acetoxy groups present in 3,6-Diacetoxyphthalic acid anhydride.

3,6-Dihydroxyphthalic acid: The precursor to this compound, containing hydroxyl groups instead of acetoxy groups.

Acetic anhydride: A simpler anhydride used in the synthesis of this compound

Uniqueness

This compound is unique due to its dual acetoxy groups, which enhance its reactivity and make it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it versatile for various applications in research and industry .

生物活性

3,6-Diacetoxyphthalic acid anhydride (DAPA) is a chemical compound that has garnered attention in various fields due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is derived from phthalic acid and is characterized by two acetoxy groups attached to the aromatic ring. Its chemical formula is , and it has a molecular weight of 208.16 g/mol. The compound is typically synthesized through the acetylation of phthalic anhydride.

The biological activity of DAPA is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. It exhibits properties that may influence:

- Enzyme Inhibition : DAPA can inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell signaling.

- Cellular Signaling : The compound may modulate signaling pathways related to cellular proliferation and apoptosis.

Antimicrobial Properties

Research has indicated that DAPA exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown that it can inhibit the growth of bacteria and fungi, suggesting potential applications in pharmaceuticals and agriculture.

Cytotoxic Effects

Studies have demonstrated that DAPA possesses cytotoxic effects on various cancer cell lines. For example, in a study involving human breast cancer cells, DAPA treatment resulted in significant cell death, indicating its potential as an anticancer agent.

Anti-inflammatory Activity

DAPA has been shown to reduce inflammation in various models. In animal studies, administration of DAPA resulted in decreased levels of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Case Studies

- Occupational Exposure : A study involving workers exposed to acid anhydrides, including DAPA, reported respiratory symptoms linked to sensitization. This highlights the need for caution regarding exposure levels in industrial settings .

- Pharmacological Research : In a pharmacological study, DAPA was evaluated for its effects on tumor growth in mice. Results indicated a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent .

特性

IUPAC Name |

(7-acetyloxy-1,3-dioxo-2-benzofuran-4-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O7/c1-5(13)17-7-3-4-8(18-6(2)14)10-9(7)11(15)19-12(10)16/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSSBVORCFWWHFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C2C(=C(C=C1)OC(=O)C)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50591756 | |

| Record name | 1,3-Dioxo-1,3-dihydro-2-benzofuran-4,7-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124511-82-6 | |

| Record name | 1,3-Dioxo-1,3-dihydro-2-benzofuran-4,7-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。